molecular formula C19H21BrN4O3 B11483606 8-bromo-1,3-dimethyl-7-(1-oxo-1-phenylhexan-2-yl)-3,7-dihydro-1H-purine-2,6-dione

8-bromo-1,3-dimethyl-7-(1-oxo-1-phenylhexan-2-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11483606
M. Wt: 433.3 g/mol
InChI Key: HRBSDSMVOCULSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-bromo-1,3-dimethyl-7-(1-oxo-1-phenylhexan-2-yl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a bromine atom, multiple methyl groups, and a phenyl-substituted hexanone side chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-1,3-dimethyl-7-(1-oxo-1-phenylhexan-2-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:

    Alkylation: The 1,3-dimethyl groups are introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Side Chain Attachment: The phenyl-substituted hexanone side chain is typically introduced through a Friedel-Crafts acylation reaction, using phenylhexanone and an acid chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and alkylation steps, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl-substituted hexanone side chain, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group in the side chain can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Palladium-catalyzed cross-coupling with amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The purine scaffold is known to interact with various biological targets, making it a valuable template for drug discovery.

Medicine

In medicine, compounds similar to 8-bromo-1,3-dimethyl-7-(1-oxo-1-phenylhexan-2-yl)-3,7-dihydro-1H-purine-2,6-dione are investigated for their potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound depends on its specific biological target. Generally, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of a specific enzyme by occupying its active site, preventing the substrate from binding.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): Similar purine structure with methyl groups.

    Theophylline (1,3-dimethylxanthine): Similar structure but lacks the bromine atom and the phenyl-substituted side chain.

    Theobromine (3,7-dimethylxanthine): Similar structure but lacks the bromine atom and the phenyl-substituted side chain.

Uniqueness

The uniqueness of 8-bromo-1,3-dimethyl-7-(1-oxo-1-phenylhexan-2-yl)-3,7-dihydro-1H-purine-2,6-dione lies in its combination of a bromine atom, multiple methyl groups, and a phenyl-substituted hexanone side chain. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H21BrN4O3

Molecular Weight

433.3 g/mol

IUPAC Name

8-bromo-1,3-dimethyl-7-(1-oxo-1-phenylhexan-2-yl)purine-2,6-dione

InChI

InChI=1S/C19H21BrN4O3/c1-4-5-11-13(15(25)12-9-7-6-8-10-12)24-14-16(21-18(24)20)22(2)19(27)23(3)17(14)26/h6-10,13H,4-5,11H2,1-3H3

InChI Key

HRBSDSMVOCULSW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)C1=CC=CC=C1)N2C3=C(N=C2Br)N(C(=O)N(C3=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.